6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
6-(Difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a difluoromethyl group at the 6-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multi-step procedures starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.
Functional Group Interconversion: Further functionalization to introduce the amine group at the 3-position can be performed using nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may employ continuous flow chemistry techniques to enhance yield and purity. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often utilized to streamline the synthesis and reduce the number of steps involved .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Amines, thiols, or alcohols for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In synthetic chemistry, 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of kinase inhibitors and other therapeutic agents. Its ability to interact with biological targets makes it a valuable candidate for drug discovery .
Industry: In the materials science industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism by which 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent inhibitor or modulator of its target pathways .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Comparison: Compared to its analogs, 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine offers a unique balance of electronic properties and steric effects due to the presence of the difluoromethyl group. This makes it more effective in certain applications, such as drug design, where fine-tuning of molecular interactions is crucial .
Properties
IUPAC Name |
6-(difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N4/c1-3-2-4(6(9)10)12-8-5(3)7(11)13-14-8/h2,6H,1H3,(H3,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJQMIJIWOTSNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586327 |
Source
|
Record name | 6-(Difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925146-05-0 |
Source
|
Record name | 6-(Difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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